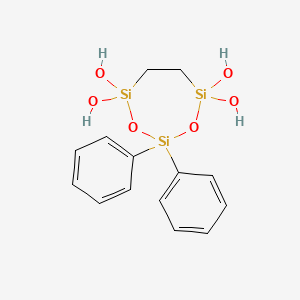
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is a complex organosilicon compound characterized by its unique structure, which includes silicon atoms bonded to oxygen and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol typically involves the reaction of diphenylsilane derivatives with suitable oxygen donors under controlled conditions. One common method includes the use of diphenyldichlorosilane as a starting material, which reacts with water or alcohols in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity, allowing it to participate in various chemical processes. The pathways involved often include the formation and cleavage of these bonds, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is unique due to its specific arrangement of silicon, oxygen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
920033-47-2 |
|---|---|
Fórmula molecular |
C14H18O6Si3 |
Peso molecular |
366.54 g/mol |
Nombre IUPAC |
4,4,7,7-tetrahydroxy-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C14H18O6Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
Clave InChI |
GDSRQIMQNFZSGL-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si](O[Si](O[Si]1(O)O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

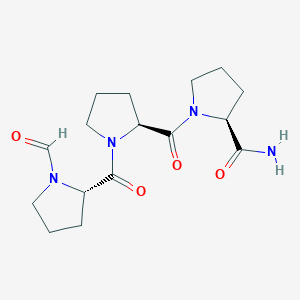

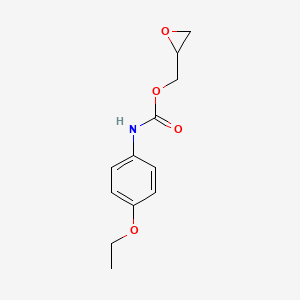

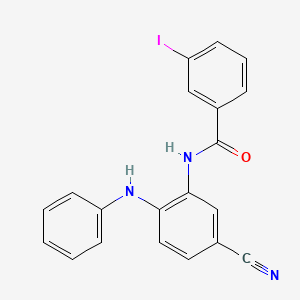


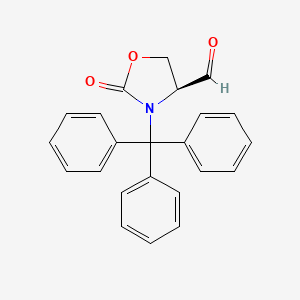


![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
